molecular formula C17H17NO B14641928 1H-Indole-3-ethanol, 2-methyl-1-phenyl- CAS No. 52915-56-7

1H-Indole-3-ethanol, 2-methyl-1-phenyl-

Cat. No.: B14641928
CAS No.: 52915-56-7
M. Wt: 251.32 g/mol
InChI Key: RBPQYCNZSKRITL-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 2-methyl-1-phenyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a unique structure with a phenyl group and a methyl group attached to the indole ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole-3-ethanol, 2-methyl-1-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives can modulate the activity of enzymes involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Comparison with Similar Compounds

1H-Indole-3-ethanol, 2-methyl-1-phenyl- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

52915-56-7

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2-(2-methyl-1-phenylindol-3-yl)ethanol

InChI

InChI=1S/C17H17NO/c1-13-15(11-12-19)16-9-5-6-10-17(16)18(13)14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3

InChI Key

RBPQYCNZSKRITL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)CCO

Origin of Product

United States

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